N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzoxadiazole ring attached to a phenylacetamide moiety, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2,1,3-benzoxadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or nitro groups attached to the benzoxadiazole ring.
Scientific Research Applications
Chemistry: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties. It is employed in the detection and quantification of metal ions, such as zinc and copper, in environmental and biological samples .
Biology: In biological research, the compound is used as a fluorescent marker to study cellular processes, including protein-protein interactions and enzyme activities. It is also utilized in imaging techniques to visualize cellular structures and dynamics .
Medicine: this compound has potential applications in drug discovery and development. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The compound is also explored as a potential therapeutic agent for neurodegenerative diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the manufacturing of sensors and diagnostic devices .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions, such as zinc and copper, and forming stable complexes. These complexes can modulate the activity of enzymes and proteins involved in various biological processes .
Molecular Targets and Pathways:
Metal Ion Binding: The compound binds to metal ions, altering their availability and activity in biological systems.
Enzyme Inhibition: The compound inhibits the activity of specific enzymes, such as metalloproteinases, by chelating metal ions required for their catalytic function.
Signal Transduction: The compound modulates signal transduction pathways by affecting the activity of metal-dependent proteins and enzymes.
Comparison with Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N,N,N-tris(2-pyridinylmethyl)-1,2-ethanediamine
- 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N’-(2-phenylindole-3-acetyl)hexamethylene-diamine
Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both benzoxadiazole and phenylacetamide moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields. The compound’s strong fluorescence properties and ability to form stable metal complexes further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(9-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-19-16-12/h1-8H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMZVYZRMOSXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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